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molecular formula C11H17NO2 B8320471 Ethyl 5-butyl-1H-pyrrole-3-carboxylate

Ethyl 5-butyl-1H-pyrrole-3-carboxylate

Cat. No. B8320471
M. Wt: 195.26 g/mol
InChI Key: SZSYDYYUZLPFJB-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

Under an argon atmosphere, ethyl 5-butyl-1H-pyrrole-3-carboxylate (976 mg) was dissolved in tetrahydrofuran (50 mL), sodium hydride (60% in oil, 240 mg) was added and the mixture was stirred at room temperature for 30 min. Benzenesulfonyl chloride (0.77 mL) was added, and the mixture was stirred at room temperature for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→8:2), and the obtained solid was washed with hexane to give the title compound as a colorless solid (yield 780 mg, 47%).
Quantity
976 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
0.77 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:9][CH:8]=[C:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:6]=1)[CH2:2][CH2:3][CH3:4].[H-].[Na+].[C:17]1([S:23](Cl)(=[O:25])=[O:24])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.O>O1CCCC1>[CH2:1]([C:5]1[N:9]([S:23]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)(=[O:25])=[O:24])[CH:8]=[C:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:6]=1)[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
976 mg
Type
reactant
Smiles
C(CCC)C1=CC(=CN1)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
240 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.77 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→8:2)
WASH
Type
WASH
Details
the obtained solid was washed with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)C1=CC(=CN1S(=O)(=O)C1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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